molecular formula C11H18O2 B094168 Linalyl formate CAS No. 115-99-1

Linalyl formate

Cat. No.: B094168
CAS No.: 115-99-1
M. Wt: 182.26 g/mol
InChI Key: JZOCDHMHLGUPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Linalyl formate can be synthesized through the esterification of linalool with formic acid . The reaction typically involves the use of an acid catalyst to facilitate the formation of the ester bond between the alcohol group of linalool and the carboxylic acid group of formic acid.

Industrial Production Methods: In industrial settings, this compound is produced by reacting linalool with formic acid under controlled conditions. The reaction is carried out in the presence of an acid catalyst, and the product is purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Linalyl formate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Linalool and formic acid.

    Oxidation: Oxidized derivatives of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Linalyl formate stands out due to its unique combination of fragrance properties and its presence in specific plant sources, making it a valuable compound in the flavor and fragrance industries.

Properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-5-11(4,13-9-12)8-6-7-10(2)3/h5,7,9H,1,6,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOCDHMHLGUPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)OC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047642
Record name Linalyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a fresh, citrus, green, herbaceous, bergamot-like odour
Record name Linalyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Linalyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/359/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

100.00 to 103.00 °C. @ 10.00 mm Hg
Record name Linalyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol, most fixed oils; slightly soluble in propylene glycol and water; insoluble in glycerol, 1 ml in 6 ml 70% alcohol (in ethanol)
Record name Linalyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/359/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.910-0.918
Record name Linalyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/359/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

115-99-1
Record name Linalool formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dimethyl-1,6-octadien-3-yl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linalyl formate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-formate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Linalyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Linalyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINALYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V67WH3R5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Linalyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linalyl formate
Reactant of Route 2
Linalyl formate
Reactant of Route 3
Linalyl formate
Reactant of Route 4
Linalyl formate
Reactant of Route 5
Linalyl formate
Reactant of Route 6
Linalyl formate
Customer
Q & A

Q1: What is Linalyl formate and where is it found?

A1: this compound is a naturally occurring compound found in various plants, including lavender and blueberry. It belongs to a group of chemicals known as terpenes and contributes to the characteristic aroma of these plants. [, , , ] Research has shown that the concentration and composition of this compound, alongside other compounds, can vary based on factors like cultivation location and extraction methods. [, ] For instance, one study found it as a major component in the essential oil of Myrica Rubra cv. Dongkui Orient Pearl, a type of Chinese bayberry. []

Q2: What is the chemical structure of this compound?

A2: this compound (3,7-Dimethylocta-1,6-dien-3-yl formate) has the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol. While specific spectroscopic data is not provided in the provided research, its structure can be characterized by typical analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). [, , , , ]

Q3: Does exposure to UV-B radiation affect the production of this compound in plants?

A3: Yes, research indicates that supplemental ultraviolet-B (sUV-B) irradiation can influence the production of this compound in certain plants. A study on lemongrass (Cymbopogon citratus) showed that short-duration exposure to sUV-B led to an increase in both the number of oil cells and the overall essential oil content. [] Notably, sUV-B exposure significantly increased the concentration of this compound in the lemongrass oil. []

Q4: How does this compound interact with soy protein?

A4: Studies using headspace solid-phase microextraction gas chromatography-mass spectrometry (SPME-GC-MS) have investigated the interaction between this compound and soy protein isolate (SPI) at various pH levels. Results demonstrated that the binding capacity of this compound to SPI increases as the pH of the solution rises from 3 to 9. [] This suggests that changes in pH can influence the accessibility of this compound to binding sites within the protein structure. []

Q5: Is this compound safe for use in animal feed?

A5: Research suggests that this compound, when used as a flavoring agent in animal feed at a controlled level, is generally considered safe for various animal species. The European Food Safety Authority (EFSA) has reviewed the safety of this compound and other flavoring compounds for use in feed. [, ] It was concluded that this compound at a use level of 5 mg/kg complete feed poses no safety concern for the animals or the consumer. [, ]

Q6: Are there any known safety concerns associated with this compound?

A6: While generally considered safe for its intended uses, one case report documented poisoning by lavandin extract in a child, with this compound identified as one of the key compounds in the extract and detected in the child's blood and urine. [] This highlights the importance of careful handling and usage, particularly in products intended for human consumption or those accessible to children.

Q7: What are the potential applications of this compound beyond flavor and fragrance?

A7: While primarily recognized for its aroma, ongoing research is exploring potential applications of this compound in areas like insect repellents. This is largely due to its potential interaction with the odorant receptor co-receptor (Orco) subunit found in insects, which plays a crucial role in their olfactory system. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.